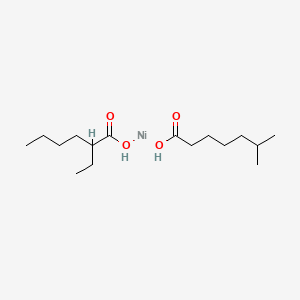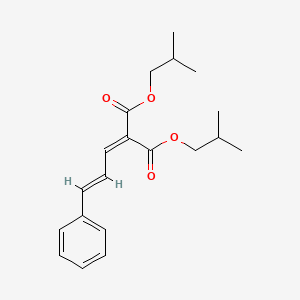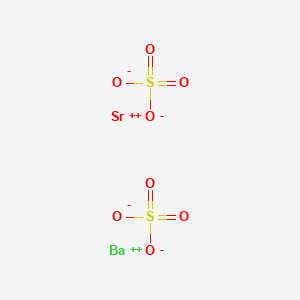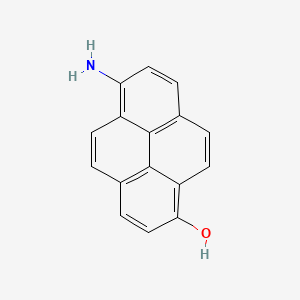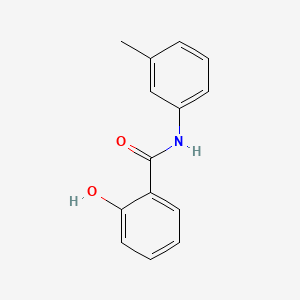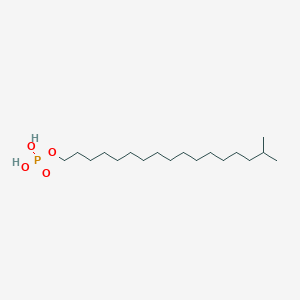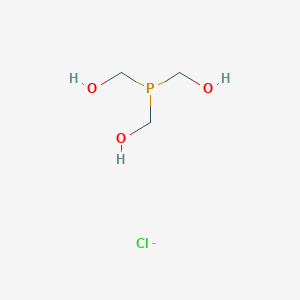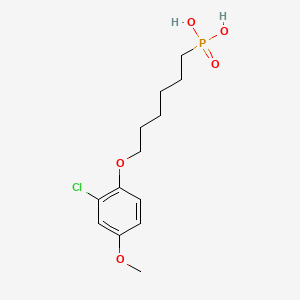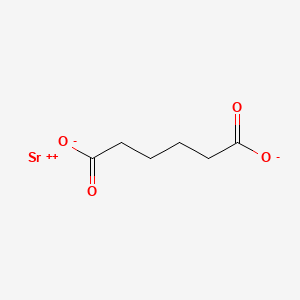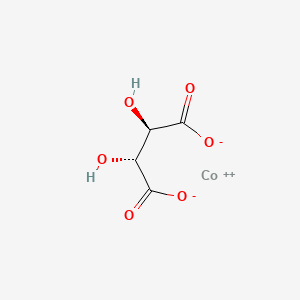
Cobaltous tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobaltous tartrate can be synthesized through various methods. One common method involves the reaction of cobalt(II) nitrate with diammonium tartrate in an aqueous solution. This reaction results in the formation of cobalt(II) tartrate hydrate coordination polymers . Another method involves the gel growth technique using sodium metasilicate as the medium .
Industrial Production Methods: Industrial production of this compound typically involves the controlled reaction of cobalt(II) salts with tartrate ions under specific conditions to ensure the formation of the desired coordination polymer. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cobaltous tartrate undergoes various chemical reactions, including oxidation, reduction, and complexation. For example, it can react with hydrogen peroxide in an oxidation-reduction reaction, resulting in the complete oxidation of tartrate ions to carbon dioxide and water .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common oxidizing agent used in reactions with this compound.
Reduction: this compound can be reduced using reducing agents such as sodium borohydride.
Complexation: It forms complexes with ligands such as ammonia and thiocyanate under specific conditions
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Cobalt metal or cobalt(II) complexes.
Complexation: Various cobalt(II) complexes depending on the ligands used
Wissenschaftliche Forschungsanwendungen
Cobaltous tartrate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of cobalt-based nanomaterials and coordination polymers.
Medicine: It has applications in the treatment of anemia and as a contrast agent in medical imaging.
Industry: The compound is used in semiconductors, optics, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of cobaltous tartrate involves its interaction with molecular targets and pathways within biological systems. For example, this compound can induce apoptosis in cancer cells by generating reactive oxygen species and causing changes in mitochondrial membrane potential . Additionally, it can act as a catalyst in redox reactions, facilitating the conversion of reactants to products .
Vergleich Mit ähnlichen Verbindungen
Cobaltous tartrate can be compared with other similar compounds such as iron tartrate, nickel tartrate, and copper tartrate. These compounds share similar coordination chemistry and applications but differ in their specific properties and reactivity:
Iron Tartrate: Used in medical and industrial applications, particularly as a contrast agent and in apple juice.
Nickel Tartrate: Known for its applications in electroplating and as a catalyst in hydrogenation reactions.
Copper Tartrate: Used in antifungal treatments and as a catalyst in organic synthesis.
This compound is unique due to its specific coordination structure and its applications in semiconductors and optics, which are not as prominent in the other tartrate compounds .
Eigenschaften
CAS-Nummer |
815-80-5 |
|---|---|
Molekularformel |
C4H4CoO6 |
Molekulargewicht |
207.00 g/mol |
IUPAC-Name |
cobalt(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Co/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI-Schlüssel |
RECCKCFXMJNLFO-ZVGUSBNCSA-L |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




